![molecular formula C6H14N2O B070954 2-(Methoxymethyl)pyrrolidin-1-amine CAS No. 187035-29-6](/img/structure/B70954.png)
2-(Methoxymethyl)pyrrolidin-1-amine
Overview
Description
2-(Methoxymethyl)pyrrolidin-1-amine is a chemical compound with the CAS Number: 187035-29-6 . It has a molecular weight of 130.19 and is typically in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(Methoxymethyl)pyrrolidin-1-amine, is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 2-(Methoxymethyl)pyrrolidin-1-amine is C6H14N2O . It contains a total of 23 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 N hydrazine, 1 ether (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-(Methoxymethyl)pyrrolidin-1-amine, are known to undergo various chemical reactions. For instance, they can undergo condensation reactions with carbonyl compounds to produce hydrazones .Physical And Chemical Properties Analysis
2-(Methoxymethyl)pyrrolidin-1-amine is a liquid at room temperature . and is stored at a temperature of 4°C .Scientific Research Applications
Organic Synthesis Intermediates
2-(Methoxymethyl)pyrrolidin-1-amine serves as an intermediate in organic synthesis. Its structure allows for the introduction of the pyrrolidine ring into more complex molecules, which is a common structural motif in many bioactive compounds. The methoxymethyl group can act as a protecting group or be further modified to introduce additional functional groups .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring found in 2-(Methoxymethyl)pyrrolidin-1-amine is a versatile scaffold. It is used to create novel biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into drug molecules. This can lead to the development of new medications with selective biological profiles .
Enantioselective Synthesis
The compound can be used in enantioselective synthesis, where the goal is to produce molecules with specific stereochemistry. The stereogenicity of the pyrrolidine ring is a significant feature, and the spatial orientation of substituents can lead to different biological activities of drug candidates .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, 2-(Methoxymethyl)pyrrolidin-1-amine can be used to efficiently explore pharmacophore space. This is crucial for identifying the molecular features responsible for the biological activity of drugs .
Physicochemical Property Modification
The introduction of 2-(Methoxymethyl)pyrrolidin-1-amine into drug candidates can modify their physicochemical properties. This can improve the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of the compounds .
Stereoselective Binding
The different stereoisomers of 2-(Methoxymethyl)pyrrolidin-1-amine can bind differently to enantioselective proteins. This property is exploited in drug design to achieve a specific biological response by targeting proteins with high selectivity .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 2-(methoxymethyl)pyrrolidin-1-amine, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption .
properties
IUPAC Name |
2-(methoxymethyl)pyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975405 | |
Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59983-39-0, 187035-29-6 | |
Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059983390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)pyrrolidin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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